Product packaging for 4',5,7-Trimethoxyisoflavone(Cat. No.:CAS No. 1162-82-9)

4',5,7-Trimethoxyisoflavone

Cat. No.: B192599
CAS No.: 1162-82-9
M. Wt: 312.3 g/mol
InChI Key: PVVORTURQPBPEQ-UHFFFAOYSA-N
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Description

Context within Isoflavonoid (B1168493) Research and Drug Discovery

4',5,7-Trimethoxyisoflavone is a naturally occurring isoflavone (B191592), a class of organic compounds that are part of the larger group of flavonoids. biosynth.comnih.gov Isoflavonoids, including this compound, are of significant interest in scientific research and drug discovery due to their diverse pharmacological activities. nih.gov These compounds, derived from the phenylpropanoid pathway, are characterized by a 3-phenylchromen-4-one backbone. mdpi.com

The field of isoflavonoid research is driven by the potential health benefits these compounds may offer. nih.gov Many isoflavones are considered phytoestrogens, meaning they are plant-derived compounds with a structural similarity to vertebrate estrogen, allowing them to interact with estrogen receptors. biosynth.combiosynth.com This interaction can modulate various cellular pathways, influencing processes like cell growth, differentiation, and apoptosis. biosynth.com Consequently, isoflavonoids have been investigated for their potential roles in managing hormone-dependent conditions. biosynth.com

In the realm of drug discovery, isoflavones are often considered lead compounds for the development of new therapeutic agents. biosynth.comcymitquimica.com Their wide range of biological activities, including antioxidant, anti-inflammatory, and potential cancer-preventive properties, makes them attractive candidates for further investigation. nih.govbiosynth.com Researchers are particularly interested in understanding the structure-activity relationships of isoflavones, which can inform the synthesis of novel derivatives with enhanced or more specific activities. acs.org

Significance of Investigating Naturally Occurring Methoxylated Isoflavones

The investigation of naturally occurring methoxylated isoflavones, such as this compound, holds particular significance in the field of pharmacology. The presence and position of methoxy (B1213986) groups (-OCH3) on the isoflavone structure can significantly influence its biological properties. oup.com

Methoxylation can alter the lipophilicity, metabolic stability, and receptor-binding affinity of isoflavones. For instance, the methylation of hydroxyl groups can affect the antioxidant potential of the compound. oup.com Furthermore, studies have shown that the methoxylation pattern can impact the interaction of isoflavones with various cellular targets, including the aryl hydrocarbon receptor (AhR). acs.orgnih.gov

Research into methoxylated isoflavones like this compound contributes to a deeper understanding of how structural modifications affect biological function. nih.gov This knowledge is crucial for the rational design of new drug candidates with improved efficacy and selectivity. The biotransformation of these compounds, including demethylation by microorganisms, is also an area of active study, as it can lead to the formation of metabolites with different or enhanced biological activities. mdpi.comoup.com

The study of this compound and other methoxylated isoflavones provides valuable insights into the chemical diversity of natural products and their potential applications in medicine. nih.gov

Interactive Data Table: Research Findings on this compound

Research AreaFindingReference
Biological Activity Potent agonist of the Aryl Hydrocarbon Receptor (AhR), inducing CYP1A1, CYP1B1, and UGT1A1 gene expression in Caco2 cells. acs.orgnih.gov
Biotransformation Can be converted to 4'-hydroxy-5,7-dimethoxyisoflavone through demethylation at the C-4' position by the fungus Aspergillus niger. mdpi.com
Natural Occurrence Has been reported in Ochna afzelii and Myroxylon peruiferum. nih.gov
Drug Discovery Considered a lead compound for its potential therapeutic effects, particularly in modulating estrogenic activity. biosynth.comcymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O5 B192599 4',5,7-Trimethoxyisoflavone CAS No. 1162-82-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-16-9-13(21-2)8-15(22-3)17(16)18(14)19/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVORTURQPBPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10151315
Record name 4',5,7-Trimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1162-82-9
Record name 4',5,7-Trimethoxyisoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4',5,7-Trimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence and Biotransformation of 4 ,5,7 Trimethoxyisoflavone

Natural Sources and Isolation Strategies from Botanical Species

4',5,7-Trimethoxyisoflavone, a type of O-methylated isoflavone (B191592), is a naturally occurring compound found in various plant species. It has been identified in plants such as Ochna afzelii and Myroxylon peruiferum. nih.gov Additionally, this isoflavone has been isolated from the roots of Ouratea hexasperma. researchgate.net While isoflavones are most famously associated with the legume family (Fabaceae), they are also produced by plants in other families. nih.govbiosynth.com

The isolation of this compound from botanical sources typically involves extraction and chromatographic techniques. The general process begins with the collection and drying of the plant material, such as the roots, stems, or leaves. The dried material is then ground into a powder and subjected to extraction with organic solvents of varying polarities.

Following extraction, the crude extract is partitioned and subjected to various chromatographic methods to separate the constituent compounds. These methods may include column chromatography over silica (B1680970) gel, followed by further purification steps like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure this compound. The structure of the isolated compound is then confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Below is an interactive data table summarizing the natural sources of this compound.

Botanical SpeciesPlant Part
Ochna afzeliiNot specified
Myroxylon peruiferumNot specified
Ouratea hexaspermaRoots

Microbial Transformation and Metabolic Pathways of this compound

Microbial biotransformation serves as a valuable tool for modifying the structure of natural products like this compound, often leading to the production of novel derivatives with potentially altered biological activities. Fungi, particularly species from the genus Aspergillus, are frequently employed for these transformations. mdpi.com

The biotransformation of this compound by the fungus Aspergillus niger has been studied. mdpi.com This transformation involves a regiospecific demethylation at the C-4' position of the isoflavone. researchgate.net This process results in the conversion of this compound into 4'-hydroxy-5,7-dimethoxyisoflavone. mdpi.com

The metabolic pathway for this transformation is a direct demethylation reaction. This type of reaction is a common metabolic process in microorganisms, which possess enzymes capable of cleaving methyl groups from various substrates. mdpi.com In the case of this compound, the enzymatic system of Aspergillus niger specifically targets the methoxy (B1213986) group at the 4'-position, leaving the methoxy groups at the 5- and 7-positions intact. mdpi.comresearchgate.net

This selective demethylation highlights the regioselectivity of the microbial enzymes involved. The resulting product, 4'-hydroxy-5,7-dimethoxyisoflavone, is a new compound relative to the starting material, demonstrating the potential of microbial transformation to generate structural diversity in isoflavones.

The table below details the microbial transformation of this compound.

MicroorganismSubstrateProductTransformation Type
Aspergillus nigerThis compound4'-hydroxy-5,7-dimethoxyisoflavoneDemethylation

Molecular Mechanisms of Action of 4 ,5,7 Trimethoxyisoflavone

Receptor-Mediated Activities

Aryl Hydrocarbon Receptor (AhR) Agonism and Downstream Gene Expression (e.g., CYP1A1, CYP1B1, UGT1A1)

4',5,7-Trimethoxyisoflavone has been identified as a potent agonist of the Aryl Hydrocarbon Receptor (AhR). nih.govacs.orgresearchgate.net This interaction triggers a signaling cascade that results in the increased expression of several downstream target genes, including Cytochrome P450 1A1 (CYP1A1), Cytochrome P450 1B1 (CYP1B1), and UDP Glucuronosyltransferase Family 1 Member A1 (UGT1A1). acs.orgnih.gov

Studies conducted in human colon cancer Caco2 cells have demonstrated that this compound is a powerful inducer of CYP1A1, CYP1B1, and UGT1A1 mRNA levels, with a potency comparable to the well-known AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov However, the response to this isoflavone (B191592) can be cell-context specific. For instance, in young adult mouse colonocyte (YAMC) cells, it significantly induced only CYP1B1 and to a lesser extent, CYP1A1. nih.gov

The structural configuration of this compound is crucial for its AhR activity. Its isomeric counterpart, 4',5,7-trimethoxyflavone (B192596), is essentially inactive as an AhR agonist. nih.govnih.gov This difference in activity is attributed to the orientation of the substituted phenyl ring at the C-3 position in isoflavones, which influences how the molecule binds within the AhR's ligand-binding pocket. acs.orgnih.gov Modeling studies suggest that the binding of this compound to the AhR is stabilized primarily by nonpolar interactions, including a π–π stacking interaction with specific amino acid residues like Phe295 and Tyr322. nih.gov

The agonistic activity of this compound on the AhR highlights its role in modulating the expression of key metabolic enzymes, which can have significant implications for cellular homeostasis and the metabolism of various compounds. researchgate.net

Table 1: Induction of AhR-Responsive Genes by this compound in Caco2 Cells

GeneInduction LevelReference
CYP1A1Potent Induction nih.gov
CYP1B1Potent Induction nih.gov
UGT1A1Potent Induction nih.gov

This table is based on data from studies in Caco2 cells, where 100 μM this compound induced mRNA levels similar to 10 nM TCDD. nih.gov

Phytoestrogenic Activity and Estrogen Receptor Interaction

Phytoestrogens are plant-derived compounds that exhibit structural similarities to the primary female sex hormone, 17-β-estradiol, allowing them to bind to estrogen receptors (ERs) and exert either estrogenic or anti-estrogenic effects. mdpi.com While the parent compound of many isoflavones, genistein (B1671435) (4',5,7-trihydroxyisoflavone), is a known phytoestrogen, the methylation of hydroxyl groups, as seen in this compound, generally leads to a reduction in estrogenic activity. researchgate.net

Research on various isoflavone derivatives indicates that the presence of free hydroxyl groups is often important for significant binding to estrogen receptors. researchgate.net For example, isoflavone aglycones, which lack sugar moieties, tend to show greater estrogenic activity than their glucosylated counterparts. nih.gov The methylation of these hydroxyl groups can diminish the compound's ability to interact effectively with the estrogen receptor's binding site. researchgate.net Therefore, while belonging to the isoflavone class of compounds known for phytoestrogenic members, this compound itself is not typically characterized as a potent phytoestrogen due to its methoxy (B1213986) substitutions.

Modulation of Intracellular Signaling Pathways

Activation of NOX2 Pathway and Reactive Oxygen Species (ROS) Regulation

Emerging research points to the involvement of this compound and related compounds in the modulation of NADPH oxidase (NOX) pathways and the subsequent regulation of reactive oxygen species (ROS). nsf.govdntb.gov.ua The NOX family of enzymes are major sources of cellular ROS, which at physiological levels, act as important signaling molecules in various cellular processes. frontiersin.org

Specifically, the NOX2 isoform is a key player in the production of ROS in immune cells, a process essential for pathogen killing. nih.gov Activation of the NOX2 complex involves the translocation of cytosolic subunits to the membrane-bound components. nih.gov While direct evidence for this compound is still developing, a structurally similar compound, 4',6,7-trimethoxyisoflavone (B191343), has been shown to exert its effects via NOX2 activation. nsf.govdntb.gov.ua This suggests that this compound may also influence cellular redox states through the NOX2 pathway, thereby impacting ROS-dependent signaling cascades.

Influence on Kinase Activities (e.g., AKT, ERK phosphorylation)

The PI3K/AKT and ERK/MAPK signaling pathways are central to the regulation of numerous cellular functions, including cell growth, proliferation, and survival. aging-us.comlicorbio.com There is evidence to suggest that isoflavones can modulate the activity of these kinase pathways.

For instance, studies on other isoflavone derivatives and related flavonoids have shown the ability to influence the phosphorylation status of key kinases like AKT and ERK. researchgate.net The phosphorylation of these proteins is a critical step in the activation of their respective signaling cascades. While direct studies on this compound's effect on AKT and ERK are limited, the broader activity of isoflavones suggests a potential for this compound to also impact these pathways. The interplay between these kinase pathways is complex, with evidence of crosstalk, where one pathway can influence the activity of the other. aging-us.com

Impact on Cellular Signaling Cascades Related to Inflammation (e.g., NF-κB, JAK/STAT)

The NF-κB and JAK/STAT signaling pathways are critical regulators of inflammation. mdpi.com The JAK/STAT pathway transduces signals from a variety of cytokines and growth factors, playing a key role in immune responses. frontiersin.orgnih.gov The NF-κB pathway is also activated by pro-inflammatory stimuli and controls the expression of genes involved in the inflammatory response. mdpi.com

While direct research on the effect of this compound on these specific inflammatory pathways is not extensively detailed in the provided results, the broader class of flavonoids and isoflavones has been shown to modulate these cascades. For example, some flavonoids can inhibit NF-κB activation. medchemexpress.com Given the interconnectedness of cellular signaling, the AhR agonism of this compound could indirectly influence inflammatory pathways, as the AhR itself is known to crosstalk with NF-κB signaling. Further investigation is needed to elucidate the precise impact of this compound on these key inflammatory signaling networks.

Enzymatic Modulation by this compound

Matrix Metalloproteinase (MMP) Activation

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. Their activity is vital in processes such as tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP activity is implicated in various diseases, including cancer metastasis and arthritis.

Currently, there is a lack of direct scientific literature specifically investigating the effects of this compound on the activation of matrix metalloproteinases. While studies on other methoxylated isoflavones exist, their findings cannot be directly extrapolated to this compound without specific experimental validation. For instance, the related compound 4',6,7-trimethoxyisoflavone has been associated with MMP activation. Conversely, another related isoflavone, 2',4',7-trihydroxyisoflavone, has been found to inhibit UV-induced MMP-1 expression in human skin fibroblasts. These contrasting effects among structurally similar compounds underscore the necessity for direct research on this compound to determine its specific role in modulating MMP activity.

Inhibition of Glutathione (B108866) S-Transferase (GST) by related trimethoxyisoflavones

Glutathione S-transferases (GSTs) are a superfamily of phase II detoxification enzymes that play a critical role in cellular protection by catalyzing the conjugation of glutathione to a wide array of endogenous and exogenous electrophilic compounds, rendering them more water-soluble and easily excretable. nih.gov Inhibition of GSTs can have significant implications, particularly in the context of cancer therapy, as some tumor cells overexpress GSTs, leading to drug resistance. nih.gov

Several studies have demonstrated the potential of trimethoxyisoflavones to inhibit GST activity. Notably, research on compounds isolated from Ouratea ferruginea has highlighted the inhibitory effects of certain trimethoxyisoflavones on GST. One such compound, 5,4'-dihydroxy-7,3',5'-trimethoxyisoflavone, was identified as a potent inhibitor, reducing GST activity by nearly 75%. olemiss.edunih.gov Another related compound, piscigenin (5,7,4'-trihydroxy-3',5'-dimethoxyisoflavone), also exhibited significant inhibition, with an approximate 70% reduction in GST activity. olemiss.edu However, not all related isoflavones show this inhibitory effect; for example, 7,3'-di-O-methylorobol did not demonstrate any significant inhibition of GST. olemiss.edu This highlights the structural specificity required for GST inhibition by this class of compounds.

CompoundEffect on GST ActivityReference
5,4'-dihydroxy-7,3',5'-trimethoxyisoflavonePotent inhibitor (approx. 75% inhibition) olemiss.edunih.gov
Piscigenin (5,7,4'-trihydroxy-3',5'-dimethoxyisoflavone)Significant inhibitor (approx. 70% inhibition) olemiss.edu
7,3'-di-O-methylorobolNo significant inhibition olemiss.edu

Modulation of Monoamine Oxidase (MAO) Enzymes by related trimethoxyflavones

Monoamine oxidases (MAOs) are a family of flavoenzymes, existing in two isoforms, MAO-A and MAO-B, which are responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. mdpi.com The modulation of MAO activity is a key therapeutic strategy for a range of neurological and psychiatric disorders, including depression and Parkinson's disease. researchgate.net

Research has indicated that trimethoxyflavones can act as modulators of MAO enzymes. For example, 5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062) (TMF), isolated from Ocimum basilicum, has been shown to possess neuroprotective properties by normalizing the levels of both MAO-A and MAO-B in a rat model of lead-induced neurotoxicity. olemiss.edu This suggests a regulatory role for this trimethoxyflavone in monoaminergic systems. Furthermore, studies on synthetic analogs of hispidol (B191410), a naturally occurring flavonoid, have revealed that methoxylation of the B-ring can lead to highly selective MAO-B inhibitors. researchgate.net Specifically, a hispidol analog featuring a single methoxy group at the para-position of the B-ring demonstrated potential as a MAO-A inhibitor. nih.gov The compound mosloflavone, which is a 5,6,7-trimethoxyflavone, has also been investigated as a scaffold for developing multifunctional agents with MAO inhibitory properties. mdpi.com These findings collectively suggest that the substitution pattern of methoxy groups on the flavone (B191248) core is a critical determinant of both the potency and selectivity of MAO inhibition.

CompoundEffect on MAO EnzymesReference
5,7-dihydroxy-3',4',5'-trimethoxyflavone (TMF)Normalizes MAO-A and MAO-B levels olemiss.edu
Ring-B methoxylated hispidol analogsHighly selective MAO-B inhibitors researchgate.net
Hispidol analog (para-methoxy on B-ring)Potential MAO-A inhibitor nih.gov
Mosloflavone (5,6,7-trimethoxyflavone)Scaffold for developing MAO inhibitors mdpi.com

Biological Activities and Preclinical Investigations of 4 ,5,7 Trimethoxyisoflavone

Research on Antioxidant Effects

The antioxidant capacity of flavonoids is a widely studied area, with mechanisms broadly categorized as direct radical scavenging and indirect modulation of the body's own antioxidant systems.

The direct antioxidant activity of flavonoids is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) groups to neutralize highly reactive free radicals. nih.gov This process stabilizes the radical, preventing it from causing oxidative damage to cellular components like DNA, lipids, and proteins. Key structural features that enhance this radical-scavenging ability include the number and position of hydroxyl groups on the flavonoid skeleton. nih.govnih.gov

In the case of 4',5,7-Trimethoxyisoflavone, the hydroxyl groups at the critical 4', 5, and 7 positions are blocked by methylation, forming methoxy (B1213986) (-OCH3) groups. These methoxy groups are not effective hydrogen donors, which fundamentally limits the compound's ability to directly scavenge free radicals. Studies comparing methoxylated isoflavones to their hydroxylated counterparts have shown that methylation significantly reduces or eliminates activity in assays measuring direct radical scavenging, such as those involving 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). nih.govnih.gov While some general antioxidant effects may be exerted through other means, such as interaction with cellular receptors, its capacity for direct radical neutralization is considered minimal. kaust.edu.sa However, some research suggests that methoxylated isoflavones may become more active after being metabolized in the body. For instance, microbial biotransformation has been shown to demethylate 5,7,4′-trimethoxyisoflavone, creating a hydroxyl group at the 4' position and thereby enhancing its antioxidant potential. targetmol.com

Beyond direct scavenging, another antioxidant mechanism involves enhancing the body's endogenous antioxidant defense systems. This network includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which work in concert to neutralize reactive oxygen species. nih.govnih.gov The expression of these protective enzymes is largely regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). rsc.orgmdpi.comlifestylematrix.com

Currently, there is no direct research demonstrating that this compound modulates the activity of SOD, CAT, or glutathione levels. However, a significant finding from preclinical studies provides a potential indirect mechanism for such activity. Research has shown that this compound is a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in sensing environmental and dietary compounds. nih.govnih.gov The AhR and Nrf2 signaling pathways are known to have complex interactions, often referred to as crosstalk. Activation of AhR can influence the Nrf2 pathway, which in turn could modulate the expression of endogenous antioxidant enzymes. This suggests a plausible, though not yet proven, hypothesis that this compound may exert indirect antioxidant effects through the AhR-Nrf2 signaling axis.

Direct Radical Scavenging Mechanisms

Research on Anti-inflammatory Activities

Chronic inflammation is linked to a variety of diseases, and the modulation of inflammatory pathways is a key area of therapeutic research. Cytokines, which are signaling proteins, play a central role in this process, with some being pro-inflammatory and others anti-inflammatory. mdpi.com

Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are key mediators of the inflammatory response. mdpi.comnih.gov High levels of these cytokines are associated with numerous chronic inflammatory conditions. While no studies have specifically reported on the effect of this compound on TNF-α or IL-1β, research on a structurally similar compound offers some insight. A study on 5,6,7-Trimethoxyflavone, a flavone (B191248) isomer, demonstrated that it could dose-dependently inhibit the production and mRNA expression of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in macrophage cells stimulated with lipopolysaccharide (LPS). nih.gov These findings suggest that trimethoxylated flavonoids as a class may possess anti-inflammatory properties, but specific investigation into this compound is required to confirm this activity.

Interleukin-10 (IL-10) is a crucial anti-inflammatory cytokine that plays a key role in limiting excessive immune responses and preventing tissue damage. scispace.comoatext.com It functions by inhibiting the production of pro-inflammatory cytokines and modulating immune cell activity. To date, there is no scientific literature available that investigates or demonstrates an effect of this compound on the production or enhancement of IL-10.

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β)

Research on Anticancer Potential

One of the most significant areas of preclinical investigation for this compound is its potential in the context of cancer. Research has focused on its interaction with specific cellular pathways that are relevant to cancer cell metabolism and proliferation.

Studies have identified this compound as a potent agonist for the Aryl Hydrocarbon Receptor (AhR). nih.govnih.gov The AhR is a transcription factor that regulates the expression of a suite of genes, including several drug-metabolizing enzymes. In a key study using the Caco-2 human colon adenocarcinoma cell line, this compound was shown to be a strong inducer of AhR-responsive genes, including the Phase I enzymes CYP1A1 and CYP1B1, and the Phase II enzyme UGT1A1. nih.govnih.gov This activity was notably absent in its isomeric counterpart, 4',5,7-trimethoxyflavone (B192596), underscoring the structural importance of the isoflavone (B191592) backbone for this effect. nih.govnih.govresearchgate.net The induction of these enzymes can play a complex role in cancer, influencing the metabolism of potential carcinogens and therapeutic drugs. The potent activity in Caco-2 cells, a standard model for intestinal cancer, highlights a specific and significant biological effect of this compound. nih.govmdpi.com

Induction of AhR-Responsive Genes by this compound in Caco-2 Cells
GeneEnzyme TypeInduction by this compoundReference
CYP1A1Phase I Metabolizing EnzymePotent Induction nih.govnih.gov
CYP1B1Phase I Metabolizing EnzymePotent Induction nih.govnih.gov
UGT1A1Phase II Metabolizing EnzymePotent Induction nih.govnih.gov

Mechanisms of Apoptosis Induction

The isoflavone this compound is a phytochemical whose biological activities, including its potential to induce programmed cell death (apoptosis), are a subject of scientific inquiry. Its structural similarity to other well-studied isoflavones suggests potential mechanisms of action. Research into its biological activity indicates it may interact with estrogen receptors, which can influence cellular pathways involved in growth, differentiation, and apoptosis. biosynth.com

While direct studies on this compound are emerging, research on related flavonoids provides a framework for its potential apoptotic mechanisms. For instance, the related isoflavone genistein (B1671435) (4′,5,7-trihydroxyisoflavone) has been shown to induce apoptosis by altering the expression of various pro-apoptotic and anti-apoptotic proteins. nih.gov Studies indicate that genistein treatment can decrease the levels of anti-apoptotic proteins like Bcl-xl in several cancer types. nih.gov Apoptosis is often executed through the activation of caspases, a family of cysteine proteases. nih.gov The activation of initiator caspases like caspase-9 leads to the activation of executioner caspases-3, -6, and -7, culminating in cell death. nih.govnih.gov Flavonoids such as apigenin (B1666066) have been shown to induce apoptosis by triggering the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade. nih.govmdpi.com

Table 1: Effects of Related Flavonoids on Apoptosis-Related Proteins and Pathways

Compound Finding Mechanism Cell Line/Model Reference
Genistein Decreased Bcl-xl expression Promotion of apoptosis Breast and prostate cancer cells nih.gov
Apigenin Increased Bax/Bcl-2 ratio Induction of intrinsic apoptotic pathway Various cancer cell lines mdpi.com
Apigenin Release of cytochrome c Activation of mitochondrial apoptotic pathway Human breast cancer MDA-MB-453 cells nih.gov
Apigenin Activation of caspase-3 Execution of apoptosis Neuroblastoma and breast cancer cells nih.gov
Quercetin Decreased transcription of HSP27 and HSP72 Inhibition of cell proliferation, induction of apoptosis T98G glioblastoma cells nih.gov

Inhibition of Cancer Cell Proliferation and Metastasis

The potential of this compound to inhibit the growth and spread of cancer cells is an active area of research. A significant finding is its activity as a potent agonist of the Aryl hydrocarbon Receptor (AhR) in human colon adenocarcinoma cells (Caco2). nih.govacs.org The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to cellular growth and differentiation, and its activation can impact cell proliferation. nih.gov

Research on a structurally similar compound, 5,7,4′-trimethoxyflavone, demonstrates potent anti-tumor effects. This compound was found to reduce the expression of Programmed Death-Ligand 1 (PD-L1) in colorectal cancer cells. nih.gov By promoting the degradation of PD-L1, it enhances the ability of T cells to kill tumor cells, thereby inhibiting tumor growth and immune evasion. nih.gov Furthermore, other methoxyflavones have shown the ability to inhibit the proliferation of gastric cancer cells. For example, 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone was found to significantly reduce the proliferation of MKN28 and MKN45 gastric cancer cells. archivesofmedicalscience.com The related isoflavone genistein has been shown to decrease the activation of Akt, a key protein in signaling pathways that promote cell proliferation and motility. nih.gov

Table 2: Proliferation and Metastasis Inhibition by Related Flavonoids

Compound Effect Mechanism Cell Line/Model Reference
This compound Potent AhR agonist Induction of AhR-responsive genes (CYP1A1, CYP1B1, UGT1A1) Caco2 colon cancer cells nih.govacs.org
5,7,4′-Trimethoxyflavone Suppressed tumor growth Reduced PD-L1 expression, enhanced T-cell killing Colorectal cancer cells, C57 mice nih.gov
Genistein Decreased phosphorylated-Akt Inhibition of Akt signaling pathway Prostate, breast, and colon cancer cells nih.gov
5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone Reduced cell proliferation Upregulation of miR-145, downregulation of PI3K/AKT signaling MKN28 and MKN45 gastric cancer cells archivesofmedicalscience.com

Chemopreventive Effects

Chemoprevention involves using natural or synthetic agents to reverse, suppress, or prevent cancer development. Polyphenols, including isoflavones, are widely studied for these properties. frontiersin.org The activity of this compound as a potent agonist for the Aryl hydrocarbon Receptor (AhR) is a key aspect of its potential chemopreventive effects. nih.govacs.org In Caco2 colon cancer cells, this compound was shown to be a strong inducer of AhR-responsive genes, including CYP1A1, CYP1B1, and UGT1A1, with an efficacy similar to the potent synthetic AhR agonist TCDD. nih.gov These genes encode for phase I and phase II metabolizing enzymes, which are critical for detoxifying potential carcinogens.

Studies on other related isoflavones further support the potential for chemoprevention. For example, 5,4′-dihydroxy-7,5′,3′-trimethoxyisoflavone, isolated from Ouratea ferruginea, was found to be a potent inhibitor of glutathione S-transferase (GST), an enzyme often overexpressed in tumors. mdpi.com The inhibition of such enzymes is a promising strategy for cancer therapy and prevention. mdpi.com Another flavonoid, sequoiaflavone, demonstrated significant inhibition of 7-ethoxycoumarin (B196162) O-deethylase (ECOD) activity, which is dependent on cytochrome P450 enzymes. mdpi.com The ability of these flavonoids to modulate key enzymes in carcinogen metabolism highlights their potential as chemopreventive agents. mdpi.com

Table 3: Chemopreventive Activity of Related Isoflavones

Compound Activity Target Enzyme/Receptor Model Reference
This compound Potent AhR agonist Aryl hydrocarbon Receptor (AhR) Caco2 colon cancer cells nih.govacs.org
5,4′-dihydroxy-7,5′,3′-trimethoxyisoflavone Inhibition of GST activity (~75%) Glutathione S-transferase (GST) In vitro (rat hepatic cytosol) mdpi.com
Piscigenin (an isoflavone) Inhibition of GST activity (~70%) Glutathione S-transferase (GST) In vitro (rat hepatic cytosol) mdpi.com
Sequoiaflavone (a biflavonoid) Inhibition of ECOD activity (~75%) Cytochrome P450 (ECOD assay) In vitro mdpi.com

Research on Neuroprotective Properties

While direct experimental data on the neuroprotective effects of this compound is limited, research on structurally related trimethoxyflavones provides valuable insights into its potential activities in the nervous system. These studies suggest that methoxylated flavonoids can cross the blood-brain barrier and exert neuroprotective effects through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic actions. researchgate.netresearchgate.net

Mitigation of Heavy Metal-Induced Neurotoxicity by related trimethoxyflavones

Chronic exposure to heavy metals like lead can induce significant neurotoxicity. nih.gov Research has demonstrated that certain trimethoxyflavones possess potent neuroprotective properties against such damage. A study investigating 5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062) (TMF), isolated from Ocimum basilicum, found that it mitigated lead-induced brain toxicity in rats. nih.gov The mechanisms behind this protection include the chelation of lead, antioxidant effects (by increasing reduced glutathione and decreasing thiobarbituric acid reactive species), and anti-inflammatory actions (by reducing levels of TNF-α and IL-6). nih.gov Similarly, 3-hydroxy-3′,4′,5′-trimethoxyflavone has also been shown to protect against lead-induced neurotoxicity through chelation, antioxidant, and anti-inflammatory pathways. researchgate.netbohrium.com

Table 4: Effects of Related Trimethoxyflavones on Lead-Induced Neurotoxicity in Rats

Compound Effect Biochemical Marker Brain Region Reference
5,7-dihydroxy-3',4',5'-trimethoxyflavone Reversed increase in lead levels Lead (Pb) Hippocampus & Cerebellum nih.gov
5,7-dihydroxy-3',4',5'-trimethoxyflavone Reversed increase in oxidative stress Thiobarbituric acid reactive species (TBARS) Hippocampus & Cerebellum nih.gov
5,7-dihydroxy-3',4',5'-trimethoxyflavone Reversed decrease in antioxidant capacity Reduced glutathione (GSH) Hippocampus & Cerebellum nih.gov
5,7-dihydroxy-3',4',5'-trimethoxyflavone Reversed increase in inflammation Tumor necrosis factor-alpha (TNF-α), Interleukin-6 (IL-6) Hippocampus & Cerebellum nih.gov

Neuroimmunomodulatory Effects in Neuroinflammation Models

Neuroinflammation is a key process in the pathology of many neurodegenerative diseases. frontiersin.orgmdpi.com While direct evidence for this compound is not yet available, studies on the related trihydroxyflavone, apigenin (4',5,7-trihydroxyflavone), have shown significant neuroimmunomodulatory and neuroprotective potential in in vitro models of neuroinflammation. nih.govnih.gov In co-cultures of neurons and glial cells exposed to inflammatory stimuli like lipopolysaccharide (LPS) or Interleukin-1β (IL-1β), apigenin treatment was able to preserve the integrity of neurons and astrocytes. nih.govnih.gov

Apigenin demonstrated the ability to reduce microglial activation, a key event in neuroinflammation, by inhibiting their proliferation and modulating their morphology. nih.gov Furthermore, it modulated the expression of inflammatory cytokines. nih.govnih.gov For instance, under inflammatory conditions, apigenin treatment led to a decrease in the mRNA expression of pro-inflammatory cytokines such as IL-6 and IL-1β, while decreasing the chemokine CCL5 and increasing the anti-inflammatory cytokine IL-10. nih.gov These findings suggest that flavonoids with a similar core structure may possess important neuroimmunomodulatory properties. nih.govnih.gov

Table 5: Neuroimmunomodulatory Effects of Apigenin in an In Vitro Neuroinflammation Model

Stimulus Apigenin Effect Measured Outcome Cell Model Reference
IL-1β Neuroprotection Preserved neuron and astrocyte integrity Rat cortical neuron/glia co-cultures nih.govnih.gov
IL-1β Reduced microglial activation Inhibition of microglia proliferation (BrdU+ cells) Rat cortical neuron/glia co-cultures nih.gov
IL-1β Modulation of cytokines Decreased mRNA expression of IL-6 and IL-1β Rat cortical neuron/glia co-cultures nih.gov
IL-1β Modulation of cytokines Increased mRNA expression of IL-10 Rat cortical neuron/glia co-cultures nih.gov
IL-1β Increased neurotrophic factors Increased mRNA expression of BDNF Rat cortical neuron/glia co-cultures nih.govnih.gov

Impact on Cognitive and Motor Functions by related trimethoxyflavones

Several studies on related trimethoxyflavones have reported beneficial effects on cognitive and motor functions in preclinical models. For instance, 5,7,4′-trimethoxyflavone was shown to significantly improve cognitive function in diabetic mice. researchgate.net This improvement was associated with a reduction in oxidative stress and the inhibition of NLRP3 inflammasome activation, a key pathway in neuroinflammation. researchgate.net Treatment with this flavone boosted spatial learning and memory in the Morris water maze and improved working memory in the Y-maze test. researchgate.net

Similarly, trimethoxyflavones isolated from Ocimum basilicum, including 5,7-dihydroxy-3',4',5'-trimethoxyflavone, were found to mitigate cognitive impairment in a mouse model of amnesia. nih.gov The mechanism for this improvement involved the inhibition of acetylcholinesterase (AChE) activity, which increases the availability of the neurotransmitter acetylcholine, as well as antioxidant and anti-inflammatory effects. researchgate.netnih.gov In studies of lead-induced neurotoxicity, treatment with 5,7-dihydroxy-3',4',5'-trimethoxyflavone also reversed impairments in cognitive and motor functions. nih.gov

Research on Wound Healing Promotion

Preclinical studies have highlighted the potential of this compound, also known as TMF, in promoting the wound healing process. Research indicates that this compound can influence the behavior of key skin cells, namely keratinocytes and fibroblasts, which are crucial for skin repair. nih.gov

One of the key findings is that TMF induces the migration of HaCaT keratinocyte cells. nih.gov Cell migration is a fundamental step in wound closure, as it allows new skin cells to cover the wounded area. Furthermore, studies have explored the synergistic effects of TMF when combined with glycitin (B1671906), another isoflavone. This combination has been shown to synergistically promote the proliferation and migration of both keratinocytes and dermal fibroblasts. nih.gov The interaction between these two cell types is critical for effective skin regeneration.

The mechanism behind this synergistic action appears to involve the secretion of transforming growth factor-beta (TGF-β), a signaling protein that plays a vital role in wound healing by stimulating cell growth, migration, and differentiation. nih.gov In co-culture systems designed to mimic the skin's cellular environment, a mixture of TMF and glycitin was found to stimulate the invasion ability of cells, a process necessary for tissue remodeling during healing. nih.gov This combination also induced the differentiation of both keratinocytes and fibroblasts. nih.gov

In animal models with excisional and burn wounds, the application of a 1:1 ratio of TMF and glycitin resulted in accelerated wound closure and enhanced collagen synthesis. nih.gov Collagen is the primary structural protein in the skin, and its proper deposition is essential for restoring tissue integrity. The treatment also appeared to promote tissue reorganization and inhibit fibrosis, which can lead to reduced scarring. nih.gov

While TMF on its own has been noted for its effect on keratinocyte migration, its combination with other compounds like glycitin demonstrates a multi-faceted approach to wound healing, addressing cell migration, proliferation, and the synthesis of the extracellular matrix. nih.gov

Table 1: Summary of Research Findings on Wound Healing Promotion

Research Focus Cell/Animal Model Key Findings Reference
Keratinocyte MigrationHaCaT keratinocyte cellsThis compound induces cell migration. nih.gov
Synergistic EffectsKeratinocytes and Dermal Fibroblasts (Co-culture)Co-treatment with glycitin synergistically promotes proliferation and migration. nih.gov
Mechanism of ActionKeratinocyte-Fibroblast Co-cultureInteraction occurs via secretion of TGF-β; induces cell differentiation. nih.gov
In Vivo EfficacyExcisional and Burn Wound Animal ModelA 1:1 mixture with glycitin accelerates wound closure and collagen synthesis. nih.gov
Tissue RemodelingExcisional and Burn Wound Animal ModelPromotes reorganization and inhibits wound fibrosis. nih.gov

Research on Antimicrobial Activities (Antibacterial and Antifungal)

This compound has been identified as an isoflavone with antimicrobial properties, showing activity against a spectrum of bacteria and fungi. szabo-scandic.commedchemexpress.com The structure of flavonoids, including the presence and position of methoxy groups, plays a significant role in their antimicrobial efficacy.

In the context of antibacterial activity, the presence of methoxy groups can sometimes reduce the effectiveness compared to flavonoids with hydroxyl groups. nih.govmdpi.com However, the specific positioning of these groups is crucial. While general observations suggest that methoxylation might decrease antibacterial properties, some studies indicate that methoxy groups at certain positions, such as C8 in ring A, could potentially increase activity. nih.govmdpi.com Flavonoids are known to exert their antibacterial effects through various mechanisms, including the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and interference with energy metabolism. nih.gov

Regarding its antifungal capabilities, this compound is noted to be active against various fungi. szabo-scandic.commedchemexpress.commedchemexpress.com Research into the biotransformation of similar compounds, such as 6,7,4′-trimethoxyisoflavone and 5,7,4′-trimethoxyisoflavone, by fungi like Aspergillus niger has been studied. mdpi.com This indicates an interaction between these types of isoflavones and fungal metabolic systems. The antifungal activity of isoflavonoids is a recognized area of study, with various compounds from this class showing inhibitory effects against different fungal species. mdpi.combohrium.com For instance, other isoflavonoids have demonstrated activity against phytopathogenic fungi and human pathogens like Candida albicans. mdpi.comdoaj.org The inclusion of 7-hydroxy-4',5,6-trimethoxyisoflavone as a chemical constituent in plant extracts with observed anticandidal effects further supports the potential of methoxylated isoflavones in antifungal applications. biolscigroup.us

Table 2: Summary of Antimicrobial Activities

Activity Target Organisms Key Findings Reference
General AntimicrobialWide range of bacteria and fungiThis compound possesses antimicrobial activities. szabo-scandic.commedchemexpress.commedchemexpress.com
AntibacterialGeneral BacteriaThe presence of methoxy groups can influence antibacterial properties, with their position on the flavonoid structure being a key determinant. nih.govmdpi.com
AntifungalGeneral FungiThe compound is recognized for its activity against various fungi. szabo-scandic.commedchemexpress.commedchemexpress.com
AntifungalCandida speciesThe related compound 7-hydroxy-4',5,6-trimethoxyisoflavone is a constituent of plant extracts with anticandidal effects. biolscigroup.us

Therapeutic Applications and Translational Perspectives for 4 ,5,7 Trimethoxyisoflavone

Potential in Fibrotic Disease Management (e.g., Pulmonary Fibrosis)

The potential of 4',5,7-Trimethoxyisoflavone and its isomers in managing fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF), is an emerging area of research. Fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM), leading to scarring and organ dysfunction. researchgate.net A key process in the development of fibrosis is the epithelial-mesenchymal transition (EMT), where epithelial cells acquire characteristics of mesenchymal cells (myofibroblasts), which are the primary producers of ECM components. researchgate.net

Research has investigated the effects of a closely related isomer, 4',6,7-trimethoxyisoflavone (B191343) (TMF), in preclinical models of pulmonary fibrosis. researchgate.net Studies using both in vitro models (transforming growth factor (TGF)-β1 or bleomycin-induced) and in vivo models (bleomycin-induced) have demonstrated that TMF, especially when co-administered with catechol (CAT), can ameliorate pulmonary fibrosis. researchgate.net The mechanism behind this effect involves the reduction of EMT and ECM accumulation. researchgate.net This is achieved by interfering with both the Smad and non-Smad TGF-β signaling pathways, which are central to the fibrotic process. researchgate.net

Furthermore, the combination of TMF and catechol was observed to significantly increase the number of total immune cells, particularly lymphocytes, in animal models of bleomycin-induced lung injury. researchgate.net This suggests that the therapeutic action may also involve modulation of the local immune environment. researchgate.net The anti-fibrotic potential is also linked to the antioxidant capacity of these compounds, as reactive oxygen species are known to promote fibrotic progression. researchgate.net While these findings are promising, they are based on a specific isomer and often in combination with another compound, highlighting the need for further research focused specifically on this compound to delineate its independent therapeutic efficacy and mechanisms in fibrotic diseases.

Table 1: Research Findings on Trimethoxyisoflavone in Pulmonary Fibrosis Models

Model SystemTreatmentKey FindingsReferenced Signaling PathwaysCitation
In Vitro (TGF-β1 or Bleomycin-induced)Co-administration of 4',6,7-trimethoxyisoflavone (TMF) and Catechol (CAT)Decreased Epithelial-Mesenchymal Transition (EMT) and Extracellular Matrix (ECM) accumulation.Hindrance of Smad and non-Smad TGF-β signaling. researchgate.net
In Vivo (Bleomycin-induced)Co-administration of 4',6,7-trimethoxyisoflavone (TMF) and Catechol (CAT)Ameliorated pulmonary fibrosis; Increased number of total immune cells (especially lymphocytes).Hindrance of Smad and non-Smad TGF-β signaling. researchgate.net

Role in Addressing Neurodegenerative Conditions

While direct research on this compound for neurodegenerative conditions is limited, the broader class of flavonoids and isoflavones, to which it belongs, has been extensively studied for neuroprotective effects. nih.govmdpi.commdpi.com These conditions, such as Alzheimer's and Parkinson's disease, are often associated with oxidative stress, inflammation, protein aggregation, and neuronal loss. nih.govneurologyletters.com The therapeutic potential of this compound can be extrapolated from the known mechanisms of similar compounds.

Flavonoids are recognized for their antioxidant and anti-inflammatory properties. mdpi.com They can modulate signaling pathways crucial for neuronal survival and function. For instance, flavonoids have been shown to interfere with the production and aggregation of pathological proteins, such as amyloid-beta and tau, which are hallmarks of Alzheimer's disease. nih.govneurologyletters.com They may also protect neurons from toxicity induced by factors like 6-hydroxydopamine (6-OHDA), which is used to model Parkinson's disease. nih.gov

A key mechanism for many flavonoids is the modulation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating responses to environmental stressors and inflammation. nih.govmdpi.com Studies have shown that this compound is an active ligand for the AhR. nih.gov The modulation of AhR has potential therapeutic uses in controlling inflammation and regulating neural functions. mdpi.com Therefore, the ability of this compound to interact with AhR presents a plausible, yet underexplored, avenue for its potential application in neurodegenerative disorders. Further research is necessary to specifically evaluate its neuroprotective efficacy and to understand how its specific chemical structure influences these activities.

Strategies for Drug Development and Optimization of this compound

The translation of this compound from a laboratory compound to a clinical therapeutic requires strategic drug development and optimization. Like many flavonoids, a significant challenge is its potentially poor bioavailability, which can limit its effectiveness in vivo. nih.gov Therefore, a primary strategy involves developing improved delivery systems to enhance its absorption and distribution to target tissues. nih.gov

Medicinal chemistry offers a powerful approach to optimize the properties of this compound. eddc.sgtarosdiscovery.com This involves creating and testing analogues of the parent molecule to establish a clear structure-activity relationship (SAR). eddc.sg The goal of this process is to improve key characteristics, including:

Potency: Increasing the compound's effectiveness at lower concentrations.

Selectivity: Ensuring the compound primarily interacts with its intended biological target (e.g., AhR) to minimize off-target effects. nih.gov

Pharmacokinetic Profile: Modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) properties, leading to better bioavailability and a suitable duration of action in the body.

Optimization focuses on modifying the flavonoid scaffold to enhance interactions with specific biological targets. nih.gov For example, research has shown that even a small structural difference, such as the attachment position of the phenyl ring, can dramatically alter the biological activity of isoflavones versus flavones in activating the AhR. nih.gov By systematically altering the methoxy (B1213986) groups and other parts of the this compound structure, medicinal chemists can work to identify a lead compound with a superior profile for clinical development. eddc.sgtarosdiscovery.com This multidimensional optimization addresses key issues in parallel to prevent costly failures late in the development process. tarosdiscovery.com

Methodological Approaches and Future Research Directions

In Vitro Cellular and Biochemical Assays

The biological activities of 4',5,7-Trimethoxyisoflavone have been investigated through a variety of in vitro cellular and biochemical assays, shedding light on its molecular mechanisms. These studies have primarily focused on its effects on gene expression, enzyme activity, and cellular processes like migration.

A significant area of in vitro research has been the compound's interaction with the aryl hydrocarbon receptor (AhR). In human colon cancer Caco-2 cells, this compound proved to be a potent agonist of AhR, inducing the expression of AhR-responsive genes such as CYP1A1, CYP1B1, and UGT1A1. nih.gov This activity was found to be highly dependent on the specific cell line, as its effects were less pronounced in young adult mouse colonocyte (YAMC) cells. nih.gov The structural difference between this compound and its flavone (B191248) counterpart, 4',5,7-trimethoxyflavone (B192596) (which is largely inactive), highlights the critical role of the isoflavone (B191592) core structure in AhR activation. nih.gov

Enzyme activity assays have also been employed to characterize this compound. For instance, in a cell-free assay, it demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). caymanchem.com Furthermore, its ability to induce quinone reductase activity has been observed in cultured mouse hepatoma (Hepa 1c1c7) cells. nih.gov

Cell migration is another critical process influenced by this isoflavone. Studies have shown that a related compound, 4',6,7-trimethoxyisoflavone (B191343) (TMF), enhances the migration of HaCaT keratinocytes. researchgate.net This effect is mediated through the activation of NADPH oxidase 2 (NOX2). researchgate.net Additionally, co-treatment with TMF and glycitin (B1671906) synergistically promotes the proliferation and migration of both keratinocytes and dermal fibroblasts. nih.govnih.gov This interaction appears to be facilitated by the secretion of transforming growth factor-beta (TGF-β). nih.govnih.gov

Gene expression analysis has been a valuable tool in understanding the broader cellular impacts. For example, in colon-derived cell lines, this compound's activation of AhR leads to downstream changes in the expression of drug-metabolizing enzymes. nih.gov In the context of fibrosis, a combination of TMF and catechol was found to hinder both Smad and non-Smad TGF-β signaling cascades, thereby decreasing epithelial-mesenchymal transition (EMT) and extracellular matrix (ECM) accumulation in vitro. researchgate.net

Table 1: Summary of In Vitro Studies on this compound and Related Compounds

Assay TypeCell Line/SystemCompoundKey FindingsReference
Gene ExpressionCaco-2 (human colon cancer)This compoundPotent AhR agonist, inducing CYP1A1, CYP1B1, and UGT1A1. nih.gov
Gene ExpressionYAMC (mouse colonocyte)This compoundMinimal induction of CYP1A1 and significant induction of CYP1B1. nih.gov
Enzyme ActivityCell-free4',5,7-TrimethoxyflavoneInhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). caymanchem.com
Enzyme ActivityHepa 1c1c7 (mouse hepatoma)7,3',4'-trimethoxyisoflavoneInduced quinone reductase activity. nih.gov
Cell MigrationHaCaT (keratinocytes)4',6,7-trimethoxyisoflavone (TMF)Induced migration. nih.govnih.gov
Cell Proliferation & MigrationKeratinocytes & Fibroblasts (co-culture)TMF and GlycitinSynergistically promoted proliferation and migration. nih.govnih.gov
Fibrosis AssayTGF-β1 or bleomycin-inducedTMF and CatecholAmeliorated fibrosis by decreasing EMT and ECM accumulation. researchgate.net

In Vivo Animal Models for Efficacy and Mechanism Elucidation

The therapeutic potential of this compound and its analogs has been explored in several in vivo animal models, primarily focusing on wound healing, fibrosis, and neurotoxicity. These studies provide crucial insights into the compound's efficacy and mechanisms of action in a complex biological system.

In the realm of wound healing, animal models have been instrumental. hmpgloballearningnetwork.commdpi.com For instance, a mixture of 4',6,7-trimethoxyisoflavone (TMF) and glycitin was tested in an excisional and burn wound animal model. nih.gov Mice treated with a 1:1 ratio of these compounds exhibited faster wound closure, enhanced regeneration, and reduced scarring compared to the control group. nih.govnih.gov Another study utilizing an in vivo skin wound animal model demonstrated that a 1:1 mixture of glycitin and TMF effectively reduced scarring. researchgate.net

Fibrosis, a condition characterized by excessive connective tissue formation, has also been a target for investigation. sygnaturediscovery.comwuxibiology.com In a bleomycin-induced pulmonary fibrosis model, the co-administration of TMF and catechol was shown to ameliorate the condition. researchgate.net The treatment led to a decrease in epithelial-mesenchymal transition (EMT) and extracellular matrix (ECM) accumulation by inhibiting both Smad and non-Smad TGF-β signaling pathways. researchgate.net

Neurotoxicity models are critical for assessing the potential adverse effects of compounds on the nervous system. researchgate.netnih.govservice.gov.uk While direct studies on the neurotoxicity of this compound are limited, research on a related compound, 5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062) (a flavone, not an isoflavone), has shown neuroprotective effects against lead-induced neurotoxicity in rats. nih.gov This suggests that trimethoxy-substituted flavonoids may have complex interactions within the central nervous system that warrant further investigation.

Table 2: In Vivo Animal Model Studies of this compound and Analogs

ModelAnimalCompound(s)Key FindingsReference
Excisional and Burn WoundMice4',6,7-trimethoxyisoflavone (TMF) and Glycitin (1:1 ratio)Faster wound closure, enhanced regeneration, and reduced scarring. nih.govnih.gov
Skin WoundAnimal ModelGlycitin and TMF (1:1 ratio)Reduced scarring. researchgate.net
Pulmonary Fibrosis (Bleomycin-induced)AnimalsTMF and CatecholAmeliorated pulmonary fibrosis by decreasing EMT and ECM accumulation. researchgate.net
Neurotoxicity (Lead-induced)Rats5,7-dihydroxy-3',4',5'-trimethoxyflavoneReversed cognitive and motor deficits; normalized biochemical anomalies. nih.gov

Advanced Computational and In Silico Studies

Advanced computational and in silico methods have been pivotal in understanding the molecular interactions and predicting the pharmacological properties of this compound. These studies, including molecular dynamics (MD) simulations, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, and Quantitative Structure-Activity Relationship (QSAR) analyses, complement experimental data and guide further research.

Molecular dynamics simulations have been employed to investigate the binding of this compound to the aryl hydrocarbon receptor (AhR). nih.gov These simulations revealed that the isoflavone's carbonyl group forms a hydrogen bond with the backbone amide group of Gly321, and a methoxy (B1213986) group forms a hydrogen bond with the ND atom of His337 within the AhR binding pocket. nih.gov This detailed interaction analysis helps to explain its potent AhR agonist activity observed in vitro. nih.gov The orientation of the substituted phenyl ring at the C-3 position is a strong determinant of its activity as an AhR agonist. nih.govresearchgate.net

QSAR studies are valuable for predicting the biological activity of compounds based on their chemical structure. While specific QSAR models exclusively for this compound are not extensively detailed in the provided results, the principles of QSAR are widely applied to flavonoids to predict activities such as HMG-CoA reductase inhibition and antioxidant potential. nih.govresearchgate.netscispace.com For instance, the presence and position of methoxy groups are known to significantly influence the antibacterial activity of isoflavones, a property that can be modeled using QSAR. mdpi.com

ADMET predictions are crucial for evaluating the drug-likeness of a compound. Although specific ADMET profile data for this compound is not available in the search results, such in silico tools are routinely used to assess the pharmacokinetic properties of flavonoid derivatives, guiding the selection of candidates for further development. researchgate.net

Table 3: Computational and In Silico Studies of this compound

Study TypeTarget/PropertyKey FindingsReference
Molecular Dynamics (MD) SimulationAryl Hydrocarbon Receptor (AhR) BindingIdentified key hydrogen bonding interactions with Gly321 and His337, explaining its potent agonist activity. nih.gov
Molecular ModelingAhR BindingThe orientation of the substituted phenyl ring at C-3 strongly influences AhR agonist activity. nih.govresearchgate.net
QSAR (general principle)Antibacterial Activity of IsoflavonesThe presence and position of methoxy groups significantly affect activity. mdpi.com

Exploration of Synergistic Effects with Other Bioactive Compounds

Research has increasingly focused on the potential synergistic effects of this compound and its analogs when combined with other bioactive compounds. This approach aims to enhance therapeutic efficacy and broaden the spectrum of activity.

A prominent example of this is the synergistic action observed between 4',6,7-trimethoxyisoflavone (TMF) and glycitin in the context of wound healing. nih.govnih.gov Co-treatment with these two compounds was found to synergistically promote the proliferation and migration of both keratinocytes and dermal fibroblasts in a co-culture system. nih.govnih.gov The most effective ratio for this synergistic effect was determined to be 1:1. nih.gov This interaction is mediated by the secretion of TGF-β, leading to induced differentiation and proliferation. nih.govnih.gov In vivo studies in an excisional and burn wound animal model confirmed these findings, showing that the combination treatment led to faster wound closure and reduced scarring. nih.gov

Another study investigated the synergistic potential of TMF with catechol in a model of pulmonary fibrosis. researchgate.net The co-administration of TMF and catechol was more effective in ameliorating fibrosis than either compound alone. researchgate.net This enhanced effect was attributed to the combined ability to hinder both Smad and non-Smad TGF-β signaling pathways, leading to a reduction in EMT and ECM accumulation. researchgate.net

These findings underscore the potential of combination therapies involving this compound or its derivatives to achieve superior therapeutic outcomes.

Table 4: Synergistic Effects of this compound Analogs with Other Compounds

Compound CombinationBiological ContextKey Synergistic EffectReference
4',6,7-trimethoxyisoflavone (TMF) and GlycitinWound HealingPromoted proliferation and migration of keratinocytes and fibroblasts; accelerated wound closure and reduced scarring. nih.govnih.gov
4',6,7-trimethoxyisoflavone (TMF) and CatecholPulmonary FibrosisAmeliorated fibrosis by hindering TGF-β signaling pathways. researchgate.net

Unanswered Questions and Emerging Research Avenues for this compound

Despite the growing body of research on this compound, several questions remain unanswered, opening up new avenues for future investigation.

A key area for future research is the full elucidation of its metabolic fate in vivo. While some biotransformation studies have been conducted on related trimethoxyisoflavones by microorganisms like Aspergillus niger, which can demethylate the C-4' position, the complete metabolic pathway in humans and animals is not well understood. mdpi.com Understanding its metabolites is crucial, as they may possess their own distinct biological activities.

The precise mechanisms underlying its observed neuroprotective effects in certain models warrant further exploration. While a related trimethoxyflavone has shown promise against lead-induced neurotoxicity, direct studies on this compound's impact on neuronal cells and its potential to cross the blood-brain barrier are needed. nih.gov Investigating its effects on various neuroinflammatory and neurodegenerative pathways could reveal novel therapeutic applications.

The full spectrum of its anti-inflammatory and immunomodulatory properties is yet to be defined. While its role as an AhR agonist suggests an influence on immune responses, more detailed studies are required to understand its effects on different immune cell populations and cytokine profiles in various disease contexts. nih.gov

Furthermore, the potential for synergistic interactions with a wider range of conventional drugs and other natural compounds is a promising area of research. Identifying novel synergistic combinations could lead to the development of more effective and lower-dose therapeutic strategies for conditions like cancer, fibrosis, and inflammatory diseases.

Finally, the development of optimized delivery systems could enhance the bioavailability and therapeutic efficacy of this compound. Research into nanoformulations or other advanced drug delivery technologies could help overcome potential limitations in solubility and absorption, maximizing its therapeutic potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.